molecular formula C6H5ClF2N2O B2508431 5-Chloro-2-(2,2-difluoroethoxy)pyrimidine CAS No. 2200177-69-9

5-Chloro-2-(2,2-difluoroethoxy)pyrimidine

Cat. No.: B2508431
CAS No.: 2200177-69-9
M. Wt: 194.57
InChI Key: ZFQUSORPXSXCTC-UHFFFAOYSA-N
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Description

5-Chloro-2-(2,2-difluoroethoxy)pyrimidine is a fluorinated pyrimidine derivative with the molecular formula C6H5ClF2N2O and a molecular weight of 194.57 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2,2-difluoroethoxy)pyrimidine typically involves the reaction of 5-chloro-2,3-difluoropyridine with appropriate reagents under controlled conditions . One common method includes the use of 2-aminopyridine as a starting material, which is then chlorinated to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination technology and reliable fluorinating reagents has accelerated the development and production of fluorinated pyrimidines .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2,2-difluoroethoxy)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium pentafluoropropionate, copper iodide (CuI), and N-methyl-2-pyrrolidone (NMP) . The reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sodium pentafluoropropionate in the presence of CuI can yield 2-chloro-5-pentafluoroethylpyridine .

Scientific Research Applications

5-Chloro-2-(2,2-difluoroethoxy)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it valuable in biological studies, particularly in the development of imaging agents.

    Industry: The compound is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2,2-difluoroethoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the compound enhances its ability to interact with biological molecules, leading to various pharmacological effects . The compound can inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-α .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
  • 2-Chloro-4-(trifluoromethyl)pyrimidine

Uniqueness

5-Chloro-2-(2,2-difluoroethoxy)pyrimidine is unique due to its specific fluorinated structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-2-(2,2-difluoroethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2N2O/c7-4-1-10-6(11-2-4)12-3-5(8)9/h1-2,5H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQUSORPXSXCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)OCC(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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